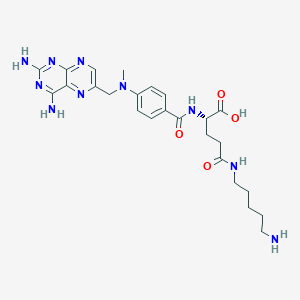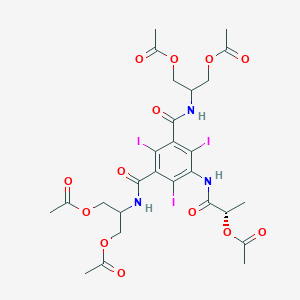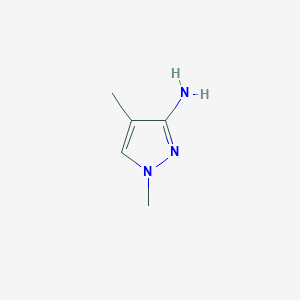
1,4-dimethyl-1H-pyrazol-3-amine
Descripción general
Descripción
1,4-Dimethyl-1H-pyrazol-3-amine is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the functionalization of the pyrazole ring. For instance, the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands involves aminoalkylation of 3,5-dimethylpyrazole . Similarly, the synthesis of 4-amino-3,5-diphenyl-1H-pyrazole-1-ethanol and its derivatives is achieved through a series of reactions starting from the corresponding pyrazole . A one-pot, three-component method has also been reported for the synthesis of 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones, demonstrating the versatility of pyrazole chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with the potential for various substituents to be attached to the pyrazole ring. X-ray structure analysis has been used to confirm the neutral nature of bridging-pyrazolate ligands in rhodium(I) complexes . The self-assembly of 4-aryl-1H-pyrazoles into supramolecular structures has been reported, with the ability to form columnar mesophases .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a wide range of chemical reactions. For example, pyrazole blue can react with primary aromatic amines, dimethyl amine, and benzyl amine to give various adducts . The reactivity of pyrazole derivatives with amines can lead to the formation of pyrazolo[3,4-d]pyrimidines . Additionally, the selective functionalization of one methyl group in 3,5-dimethyl-4-substituted-1H-pyrazoles has been achieved via n-nitration .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the luminescent properties of supramolecular liquid crystals containing the 4-aryl-1H-pyrazole unit have been studied, with these compounds displaying luminescence in the visible region . Spectroscopic and spectrophotometric investigations have been conducted on Schiff base ligands derived from pyrazole, providing insights into their tautomeric equilibria and crystal structures .
Aplicaciones Científicas De Investigación
Addition and Cycloaddition Reactions
- Chemical Reactivity: 1,4-dimethyl-1H-pyrazol-3-amine demonstrates significant reactivity in addition and cycloaddition reactions. It reacts with primary aromatic amines, N,N-disubstituted aromatic amines, and dimethyl amine, leading to various adducts and compounds such as rubazonic acid. This shows its potential in synthetic chemistry for creating diverse molecular structures (Aly et al., 1997).
Complex Formation and Self-Organization
- Metal Complexes: It participates in the formation of dimeric binuclear Cu2+ complexes, with its organization influenced by the type of hydrocarbon chains. This suggests its use in creating metal-organic frameworks or complexes with specific properties (Lopera et al., 2020).
Synthesis Applications
- Efficient Synthesis: 1,4-dimethyl-1H-pyrazol-3-amine is used in the efficient synthesis of various derivatives, like pyridine-pyrimidines, indicating its role as a building block in organic synthesis (Rahmani et al., 2018).
Domino Reactions
- Catalysis in Domino Reactions: It has been used in l-proline-catalyzed domino reactions for synthesizing functionalized pyrazolo[3,4-b]pyridines. This highlights its utility in complex chemical transformations (Gunasekaran et al., 2014).
Ligand Synthesis and Reactivity
- Role in Ligand Synthesis: The compound is instrumental in synthesizing pyrazole ligands, which are then used to create various metal complexes, especially with rhodium. This suggests its importance in inorganic chemistry and material science (Esquius et al., 2000).
Structural Analysis
- Crystallographic Investigations: It is used in creating Schiff base ligands, whose tautomeric equilibria and crystal structures are studied, showing its role in advanced material characterization (Hayvalı et al., 2010).
Quantum Chemistry Studies
- In Quantum Chemistry: The compound is used in the synthesis of dinitropyrazolo[4,3-c]pyrazole, with its structures confirmed by various spectroscopic methods. Its thermal performance and quantum chemistry aspects are also studied, indicating its significance in theoretical chemistry (Li et al., 2012).
Direcciones Futuras
The future directions for the study of 1,4-dimethyl-1H-pyrazol-3-amine and other pyrazole derivatives include further exploration of their synthesis methods and pharmacological properties. There is also interest in their potential applications in various fields such as technology, medicine, and agriculture .
Propiedades
IUPAC Name |
1,4-dimethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-8(2)7-5(4)6/h3H,1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJVUJXNJCCGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511403 | |
| Record name | 1,4-Dimethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethyl-1H-pyrazol-3-amine | |
CAS RN |
85485-61-6 | |
| Record name | 1,4-Dimethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




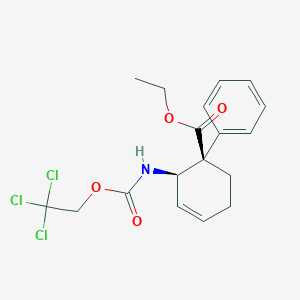


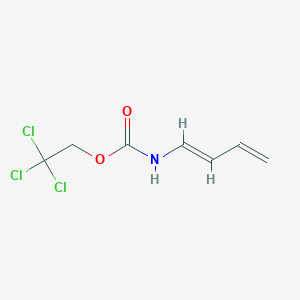




![1-[4-Hydroxy-3-(methylamino)phenyl]ethanone](/img/structure/B130739.png)

![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)
